molecular formula C18H19NO B178248 1-Benzhydryl-2,2-dimethylazetidin-3-one CAS No. 159556-72-6

1-Benzhydryl-2,2-dimethylazetidin-3-one

Cat. No. B178248
M. Wt: 265.3 g/mol
InChI Key: HKKKHPBFJDQJQM-UHFFFAOYSA-N
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Description

“1-Benzhydryl-2,2-dimethylazetidin-3-one” is a chemical compound with the molecular formula C18H19NO . It is related to the compound “1-Benzhydrylazetidin-3-ol”, which has the molecular formula C16H17NO .


Molecular Structure Analysis

The InChI code for “1-Benzhydryl-2,2-dimethylazetidin-3-one” is 1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-Benzhydryl-2,2-dimethylazetidin-3-one” is 265.3 g/mol. The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis Processes and Chemical Properties

  • Improved Synthesis Methods : An enhanced synthesis process for 1-benzhydrylazetidin-3-ol, a related compound, has been developed. This method is high-yielding and chromatography-free, producing the compound with high purity and minimal impurities, making it suitable for large-scale production (Reddy et al., 2010).

  • Stereoselective Synthesis : The stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction has been described, which includes the synthesis of key intermediates from benzhydrylpiperazines (Shivprakash & Reddy, 2014).

  • Synthesis and Reactions of Azetidin-3-one Derivatives : Studies on azetidin-3-one derivatives, including 1-Benzhydryl-2,2-dimethylazetidin-3-one, have been conducted. These compounds may serve as intermediates in the development of new azetidine derivatives (Morimoto, Okutani & Masuda, 1973).

  • Efficient Two-Step Synthesis : An efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine has been developed. This method begins with 1-benzhydrylazetidin-3-ol, highlighting its utility in the synthesis of other compounds (Li et al., 2006).

Chemical Reactions and Derivatives

  • Reactions of Esters of Amidosulfurous Acid : Benzhydryl dimethylamidosulfite, a compound related to 1-Benzhydryl-2,2-dimethylazetidin-3-one, has been studied for its decomposition behavior, leading to insights into the chemical properties of benzhydryl derivatives (Takei et al., 1968).

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This research involved the synthesis of key intermediates, including benzhydryl derivatives, for the preparation of premafloxacin, an antibiotic. It illustrates the role of benzhydryl derivatives in pharmaceutical synthesis (Fleck et al., 2003).

  • Synthesis of Carbapenem Precursor : The synthesis of a carbapenem precursor involves benzhydrylamine for the introduction of the azetidinone N-protecting group, demonstrating the utility of benzhydryl derivatives in developing important antibiotics (Laurent, Cérésiat & Marchand‐Brynaert, 2006).

  • Hydroamination of Alkynes : Benzhydrylamine has been used as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This highlights its role in facilitating complex chemical reactions (Haak, Siebeneicher & Doye, 2000).

  • Synthesis of Azetidine Derivatives : Studies on the synthesis of azetidine derivatives, including 1-benzhydryl-2,2-dimethylazetidin-3-one, showcase the compound's potential as a precursor in creating various chemically significant molecules (Kimpe, Boeykens & Tourwé, 1998).

properties

IUPAC Name

1-benzhydryl-2,2-dimethylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKHPBFJDQJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252212
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-2,2-dimethylazetidin-3-one

CAS RN

159556-72-6
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159556-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 3-(benzhydrylamino)-3-methylbutan-2-one (6.5 g) in acetic acid (20 mL), HCl gas was blown up to saturation, and bromine (1.25 mL) was added dropwise thereto, followed by stirring for 3 hours. 20% Aqueous sodium hydroxide was added to the reaction mixture, and thereby pH of the mixture was adjusted at 14 or higher, followed by partitioning by use of carbon tetrachloride. The organic layer was washed with water. The solvent was evaporated under reduced pressure, and to the residue, N,N-dimethylformamide (30 mL) and saturated aqueous sodium hydrogencarbonate (7 mL) were added, followed by stirring for 3 minutes. The reaction mixture was partitioned between water and carbon tetrachloride. The organic layer was washed twice with saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified through silica gel column chromatography, to thereby give 1-benzhydryl-2,2-dimethylazetidin-3-one as a solid (754 mg, 12%).
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6.5 g
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1.25 mL
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20 mL
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